3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide is a compound known for its significant biological and chemical properties. It is part of a class of compounds that have been studied for their potential antimicrobial and pharmacological activities .
Preparation Methods
The synthesis of 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl and carboxamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their potential use as antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation, but its activity against resistant strains like MRSA suggests a unique mode of action .
Comparison with Similar Compounds
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds such as:
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and chemical properties . The presence of different substituents like chloro or bromo groups can enhance or reduce their antimicrobial activity, making each compound unique in its own right.
Properties
CAS No. |
61389-07-9 |
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Molecular Formula |
C18H12F3NO2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)14-7-3-4-8-15(14)22-17(24)13-9-11-5-1-2-6-12(11)10-16(13)23/h1-10,23H,(H,22,24) |
InChI Key |
XHLHPHPSFHGEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C(F)(F)F)O |
Origin of Product |
United States |
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